molecular formula C9H13N3O2 B2393290 Methyl 4-(pyrimidin-2-ylamino)butanoate CAS No. 339016-47-6

Methyl 4-(pyrimidin-2-ylamino)butanoate

Cat. No.: B2393290
CAS No.: 339016-47-6
M. Wt: 195.222
InChI Key: YCFCCSHJEPEXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pyrimidin-2-ylamino)butanoate: is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrimidine-based compounds and has a molecular formula of C11H15N3O2. It is primarily used in proteomics research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrimidin-2-ylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyrimidin-2-ylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield primary amines.

    Substitution: The pyrimidine ring in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(pyrimidin-2-ylamino)butanoate has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics .

Biology:

  • Utilized in proteomics research to study protein interactions and functions.
  • Acts as a probe in biochemical assays to investigate enzyme activities .

Medicine:

  • Explored for its potential therapeutic applications in treating various diseases.
  • Investigated for its role in drug delivery systems and targeted therapies.

Industry:

  • Used in the production of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 4-(pyrimidin-2(1H)-ylideneamino)butanoate
  • Butanoic acid, 4-(2-pyrimidinylamino)-, methyl ester

Comparison: Methyl 4-(pyrimidin-2-ylamino)butanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it exhibits higher stability and reactivity under various conditions. Its versatility in undergoing different chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-(pyrimidin-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCCSHJEPEXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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